molecular formula C16H9Cl2FN2O2 B2838196 (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-20-3

(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2838196
CAS No.: 325857-20-3
M. Wt: 351.16
InChI Key: KDPRALQGUJHOJJ-PGMHBOJBSA-N
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Description

(2Z)-6,8-Dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group is introduced by reacting the chromene derivative with a fluorinated aniline derivative under appropriate conditions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential anti-cancer properties due to its ability to interact with DNA and proteins.
  • Explored as an anti-inflammatory agent.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with biological macromolecules such as proteins and DNA. The presence of halogen atoms can enhance its binding affinity and specificity. It may inhibit enzymes or disrupt cellular processes by forming stable complexes with metal ions or through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    (2Z)-6,8-Dichloro-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with chlorine instead of fluorine.

    (2Z)-6,8-Dichloro-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with bromine instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in (2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide can significantly alter its electronic properties and biological activity compared to its chlorine or bromine analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6,8-dichloro-2-(2-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2O2/c17-9-5-8-6-10(15(20)22)16(23-14(8)11(18)7-9)21-13-4-2-1-3-12(13)19/h1-7H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPRALQGUJHOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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